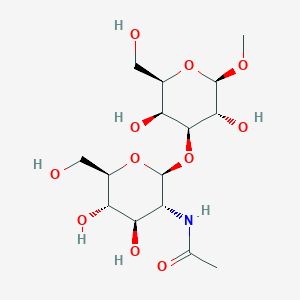

Methyl 3-O-(2-acetamido-2-deoxy-b-D-glucopyranosyl)-b-D-galactopyranoside

Description

Methyl 3-O-(2-acetamido-2-deoxy-β-D-glucopyranosyl)-β-D-galactopyranoside (abbreviated as β-D-GlcNAc-(1→3)-β-D-Gal-1-OMe, ML373) is a synthetic disaccharide derivative critical in glycobiology research. Its structure consists of a β-D-galactopyranose residue linked via a 1→3 glycosidic bond to a 2-acetamido-2-deoxy-β-D-glucopyranose (GlcNAc) unit, with a methyl group at the anomeric position of galactose . This compound is widely used to study carbohydrate-protein interactions, particularly in mucin-like structures and galectin binding .

Properties

Molecular Formula |

C15H27NO11 |

|---|---|

Molecular Weight |

397.37 g/mol |

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

InChI |

InChI=1S/C15H27NO11/c1-5(19)16-8-11(22)9(20)6(3-17)25-14(8)27-13-10(21)7(4-18)26-15(24-2)12(13)23/h6-15,17-18,20-23H,3-4H2,1-2H3,(H,16,19)/t6-,7-,8-,9-,10+,11-,12-,13+,14+,15-/m1/s1 |

InChI Key |

USJPBCYUZSGJII-MUHRKBNZSA-N |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)OC)CO)O)CO)O)O |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC)CO)O)CO)O)O |

Origin of Product |

United States |

Preparation Methods

Benzyl/Ethyl Protective Group Approach

A seminal synthesis reported by Paulsen and Paal involves sequential protective group manipulations:

- Isopropylidenation and Benzylation : Methyl β-D-galactopyranoside undergoes isopropylidenation at O-4/O-6 positions, followed by benzylation of remaining hydroxyls to yield a 2,3-di-O-benzyl intermediate.

- Selective Acetylation : Acid hydrolysis removes the isopropylidene group, exposing O-4 for selective acetylation (87% yield).

- Glycosylation with GlcNAc Donor : The key step employs 2-methyl-(2-acetamido-3,4,6-tri-O-acetyl-1,2-dideoxy-β-D-glucopyrano)-[2,1-d]-2-oxazoline activated by p-toluenesulfonic acid in 1,2-dichloroethane at −15°C. This achieves 3-O-glycosylation with 68% yield and β-selectivity >20:1.

Reaction Conditions :

- Solvent: 1,2-Dichloroethane

- Temperature: −15°C

- Catalyst: p-Toluenesulfonic acid (0.2 equiv)

- Donor/Acceptor Ratio: 1.5:1

Azido Intermediate Pathway

An alternative route uses azido precursors to circumvent solubility issues with acetamido-bearing glycosyl donors:

- Azidonitration : 3,4,6-Tri-O-acetyl-D-galactal undergoes azidonitration to form a 2-azido-2-deoxy-α-D-galactopyranosyl nitrate intermediate.

- Reduction and Acetylation : Sodium borohydride reduces the azide to an amine, followed by N-acetylation (81% yield over two steps).

- Glycosylation under Silver Triflate Activation : The glucosamine donor (2,3,4-tri-O-benzyl-6-O-chloroacetyl-α-L-idopyranosyl chloride) reacts with the galactoside acceptor using AgOTf/2,4,6-trimethylpyridine in dichloroethane.

Key Advantages :

- Avoids insolubility of acetamido glycosides in chlorinated solvents

- Enables use of silver triflate for enhanced β-selectivity

Modern Catalytic Innovations

Continuous-Flow Glycosylation

Recent advances employ microreactor technology to improve reaction efficiency:

- Donor : Trichloroacetimidate derivatives of GlcNAc

- Acceptor : Partially protected methyl galactoside

- Conditions :

- Residence Time: 10 min

- Temperature: 25°C

- Catalyst: BF₃·Et₂O (0.1 equiv)

Outcomes :

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

13C NMR data confirm the β-configuration of the glycosidic bond:

Mass Spectrometry

High-resolution ESI-MS shows:

Comparative Analysis of Methods

| Parameter | Classical | Continuous-Flow |

|---|---|---|

| Yield | 68% | 95% |

| β:α Selectivity | 20:1 | 1.6:1 |

| Reaction Time | 24 h | 10 min |

| Catalyst Loading | 0.2 equiv | 0.1 equiv |

Key Observations :

- Continuous-flow methods dramatically improve throughput but require optimization for stereoselectivity

- Classical approaches remain superior for synthesizing stereochemically pure material

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

Methyl 3-O-(2-acetamido-2-deoxy-b-D-glucopyranosyl)-b-D-galactopyranoside can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.

Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

Substitution: The acetyl group can be substituted with other acyl groups or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include periodic acid and sodium periodate.

Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine are used for substitution reactions.

Major Products

Oxidation: Formation of glucuronic acid derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of various acylated derivatives.

Scientific Research Applications

Methyl 3-O-(2-acetamido-2-deoxy-b-D-glucopyranosyl)-b-D-galactopyranoside has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex carbohydrates and glycoconjugates.

Biology: Studied for its role in cell signaling and recognition processes.

Industry: Utilized in the development of biomaterials and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of Methyl 3-O-(2-acetamido-2-deoxy-b-D-glucopyranosyl)-b-D-galactopyranoside involves its interaction with specific molecular targets, such as lectins and glycosidases. These interactions can modulate various biological pathways, including cell adhesion, immune response, and signal transduction .

Comparison with Similar Compounds

Positional Isomers: 3-O- vs. 2-O-Linkages

- Methyl 2-O-(2-acetamido-2-deoxy-β-D-glucopyranosyl)-α-D-galactopyranoside (): Key Difference: The GlcNAc residue is linked at the 2-O position of galactose instead of 3-O. NMR data (e.g., anomeric proton shifts at δ ~5.0 ppm for α-linkages vs. δ ~4.5 ppm for β-linkages) confirm structural differences .

Modified Substituents: Methyl and Acetyl Groups

Fucose-Containing Analogues

- Benzyl 2-Acetamido-3-O-β-D-Fucopyranosyl-α-D-Galactopyranoside (): Key Difference: Replaces GlcNAc with a β-D-fucopyranose residue.

Complex Oligosaccharides

- β-D-Gal-(1→4)-[α-L-Fuc-(1→2)-GlcNAc]-(1→3)-β-D-Gal-(1→4)-GlcNAc (): Key Difference: A branched pentasaccharide with fucose and multiple GlcNAc residues. Impact: The fucose moiety introduces blood group antigen-like features, relevant in immunology. MALDI-TOF data (observed m/z 1428.4937 vs. calculated 1428.5127) confirm its structural integrity .

Spectroscopic Characterization

- NMR: The anomeric proton of β-D-GlcNAc in ML373 resonates at δ 4.45 ppm (¹H) and δ 102.3 ppm (¹³C), distinct from α-linked analogues (δ 5.1–5.3 ppm) .

- Mass Spectrometry: ML373 has a molecular weight of 383.35 g/mol (C₁₄H₂₅NO₁₁), confirmed by high-resolution MS .

Tabulated Comparison of Key Compounds

Q & A

Q. What are the key synthetic strategies for preparing Methyl 3-O-(2-acetamido-2-deoxy-β-D-glucopyranosyl)-β-D-galactopyranoside?

- Methodological Answer : Synthesis typically involves sequential glycosylation and protection/deprotection steps. For example, benzylation with benzyl bromide in N,N-dimethylformamide (DMF) using sodium hydride as a base is employed to protect hydroxyl groups (e.g., benzylidene acetal formation). Reductive ring-opening of benzylidene groups (e.g., using NaCNBH₃) enables selective deprotection for further functionalization . Acetamido groups at the C2 position are introduced via phthalimido intermediates, followed by selective deprotection using hydrazine hydrate .

Q. How is the compound purified and characterized post-synthesis?

- Methodological Answer : Purification is achieved via column chromatography (e.g., silica gel, reverse-phase C18) with eluents such as ethyl acetate/hexane or methanol/water. Structural characterization relies on nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY, HSQC) to confirm glycosidic linkages and stereochemistry. For instance, ¹H NMR δ values (e.g., 5.2–5.4 ppm for anomeric protons) and coupling constants (J ~3–4 Hz for β-linkages) are critical for assignment . Mass spectrometry (MALDI-TOF or ESI-MS) validates molecular weight (e.g., observed m/z 1428.4937 for a related disaccharide ).

Q. What spectroscopic techniques are essential for confirming its regiochemistry and stereochemistry?

- Methodological Answer :

- NMR : ¹H-¹³C HSQC identifies sugar ring protons and carbons, while NOESY/ROESY detects through-space interactions to confirm anomeric configurations.

- X-ray crystallography : Resolves absolute stereochemistry (e.g., crystal structures of methyl β-D-laminarabioside monohydrate validate glycosidic bond conformations ).

- Polarimetry : Measures specific optical rotation to confirm enantiomeric purity (e.g., [α]D²⁵ values for β-linked galactopyranosides ).

Advanced Research Questions

Q. How can this compound be used to study glycosyltransferase substrate specificity?

- Methodological Answer : The compound serves as a glycosyl acceptor/donor in enzymatic assays. For example, β-1,3-galactosyltransferase activity is measured by tracking the transfer of galactose from UDP-Gal to the C3 hydroxyl of the glucosamine residue. Reaction progress is monitored via TLC, HPLC, or fluorophore-assisted carbohydrate electrophoresis (FACE). Competitive inhibition studies with structural analogs (e.g., deoxygenated or fluorinated derivatives) further elucidate enzyme active-site requirements .

Q. What challenges arise in achieving regioselective glycosylation during synthesis?

- Methodological Answer : Regioselectivity is influenced by protecting groups and catalyst choice. For example:

- Temporary protecting groups : Benzylidene acetals direct glycosylation to specific hydroxyls (e.g., C3 or C4 positions).

- Catalysts : N-iodosuccinimide (NIS) and triflic acid promote β-selectivity in glycosidic bond formation.

- Steric hindrance : Bulky groups (e.g., phthalimido at C2) block undesired reaction sites. Contradictions in reported yields (e.g., 80–95% for similar trisaccharides ) highlight the need for optimized solvent systems (e.g., dichloromethane vs. DMF).

Q. How does molecular dynamics (MD) modeling enhance understanding of its conformational stability?

- Methodological Answer : MD simulations analyze glycosidic bond flexibility (e.g., φ/ψ angles) and hydrogen-bonding networks. For β-(1→3) linkages, simulations predict stable chair conformations (⁴C₁ for glucose, ¹C₄ for galactose) . Experimental validation via NMR scalar coupling constants (³JH,H) confirms inter-residue torsional angles. Discrepancies between computational and experimental data (e.g., solvent effects on hydration shells) refine force-field parameters .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.